Yunaconitine
Beschreibung
Eigenschaften
Molekularformel |
C35H49NO11 |
|---|---|
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1 |
InChI-Schlüssel |
LLEMSCWAKNQHHA-SQJQOUDQSA-N |
Isomerische SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Kanonische SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Synonyme |
isoaconitine yunaconitine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Fragment Coupling Approach
Reisman et al. pioneered a convergent synthesis of aconitine-type alkaloids, including this compound analogs, via fragment coupling. The strategy involved:
-
Fragment A : Synthesized from phenol through a stereoselective meta-photocycloaddition to form a tricyclic intermediate.
-
Fragment B : Constructed enantioselectively from cyclopentenone using asymmetric catalysis.
-
Coupling : A 1,2-addition followed by a semipinacol rearrangement fused the fragments, establishing the C-11 quaternary center.
This method achieved a 4 g yield of a key intermediate but faced challenges during the N-radical cascade step, necessitating a stepwise revision.
Wagner-Meerwein Rearrangement Strategy
Kamakura et al. optimized a Wagner-Meerwein rearrangement to construct this compound’s BC-ring system. The synthesis involved:
-
AE-Ring Construction : A double Mannich reaction fused an N-ethylpiperidine ring to a cyclohexenone derivative.
-
Oxidative Dearomatization : Coupling with an aromatic D-ring fragment triggered a Diels-Alder reaction, forming a pentacyclic intermediate.
-
Rearrangement : The Wagner-Meerwein shift converted a 6/6-membered system into the 7/5-membered BC-ring, followed by oxidative aza-Prins cyclization to finalize the F-ring.
This 33-step route achieved the total synthesis of talatisamine, a structural analog, with an overall yield of 0.8%.
Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Fragment Coupling | Photocycloaddition, Semipinacol | 4 g | Convergent, scalable |
| Wagner-Meerwein | Dearomatization, Rearrangement | 0.8% | Stereochemical control |
Extraction and Isolation Techniques
Optimized Extraction from Aconitum vilmorinianum
A patent by CN104678020A details a protocol for isolating this compound and its derivative 8-deacetyl aconitine:
-
Sample Preparation : Powdered rhizomes (2.00 g) are moistened with 2 mL concentrated ammonia.
-
Solvent Extraction : Ultrasonic treatment with 20 mL ether (3 cycles, 5 min each).
-
Purification : Extracts are evaporated, dissolved in 0.1% HCl-methanol, and filtered through 0.45 μm membranes.
This method reduces toxicity by converting this compound to 8-deacetyl aconitine during processing, enhancing therapeutic safety.
Table 2: Extraction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ether + NH₃ | Maximizes alkaloid solubility |
| Ultrasonic Duration | 5 min × 3 cycles | 98% efficiency vs. maceration |
| Acidic Methanol | 0.1% HCl | Stabilizes alkaloids |
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
The CN104678020A method uses a C18 column with a gradient of acetonitrile/0.1% phosphoric acid to resolve this compound (32.73 min) and 8-deacetyl aconitine (15.47 min). Calibration curves showed linearity (R² > 0.999) for both alkaloids, with LODs of 0.02 μg/mL.
Pharmacological Implications of Synthesis
Synthetic advances enable structure-activity studies, revealing that:
Analyse Chemischer Reaktionen
Yunaconitin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Yunaconitin kann oxidiert werden, um Dehydroyunaconitin zu bilden.
Reduktion: Die Wasserstoffreduktion von Dehydroyunaconitin ergibt Crassicaulin A.
Häufig verwendete Reagenzien in diesen Reaktionen sind Thionylchlorid zur Dehydratisierung und Wasserstoffgas zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Dehydroyunaconitin und Crassicaulin A .
Wissenschaftliche Forschungsanwendungen
Clinical Toxicology
Yunaconitine is primarily recognized for its role in aconite poisoning, which poses serious health risks due to the toxicity of aconitum alkaloids. The identification and quantification of this compound in biological samples are crucial for diagnosing poisoning cases.
- Detection Methods : Recent studies have developed sensitive methods for detecting this compound in human serum and urine using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a method was validated with limits of detection as low as 0.022 ng/mL, allowing for rapid diagnosis in clinical settings .
- Case Studies : In a clinical investigation involving suspected herbal poisoning, this compound was identified in urine samples, confirming its role in acute poisoning cases . This underscores the importance of accurate screening methods to differentiate between various herbal compounds that may cause toxicity.
Pharmacological Research
This compound has garnered attention for its pharmacological properties, which may offer therapeutic benefits despite its toxicity.
- Bioactivity Studies : Research indicates that this compound exhibits various bioactive properties, including anti-inflammatory effects and potential cardiotonic activity. These properties are being explored to understand their mechanisms and optimize therapeutic applications .
- Structure-Activity Relationship : Understanding the structure-activity relationship of this compound can lead to the development of safer derivatives with reduced toxicity while retaining therapeutic efficacy. This area of research is critical for advancing drug development from traditional herbal remedies .
Metabolic Studies
The metabolism of this compound is another important area of research, particularly concerning its interactions with other compounds and its pharmacokinetics.
- Pharmacokinetic Evaluations : Studies have utilized animal models to assess the pharmacokinetics of this compound and related alkaloids. For example, a study on beagle dogs demonstrated the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds after administration of Aconiti Lateralis Radix Praeparata decoction .
- Metabolomic Analysis : Metabolomic studies have highlighted changes in endogenous metabolites following interventions with traditional formulations containing this compound. Such analyses provide insights into how this compound's toxicity can be mitigated through combination therapies .
Safety and Efficacy in Herbal Medicine
Given its historical use in traditional Chinese medicine, understanding the safety profile of this compound is essential for its continued application.
- Toxicity Reduction Strategies : Research has focused on combining this compound with other herbs to reduce toxicity while enhancing therapeutic effects. For instance, the inclusion of Glycyrrhizae Radix et Rhizoma has been shown to modulate metabolic pathways associated with this compound's toxicity .
Summary Table
Wirkmechanismus
Yunaconitine exerts its effects primarily by interacting with voltage-gated sodium channels. It binds to these channels and activates a permanent influx of sodium ions through cell membranes . This mechanism underlies its toxic, analgesic, and arrhythmogenic effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Yunaconitine
| Property | Detail |
|---|---|
| Chemical Class | C19-Norditerpenoid Alkaloid |
| Molecular Formula | C34H47NO11 |
| Major Sources | Aconitum bulleyanum, A. hemsleyanum, A. kongboense |
| Toxicity (LD50) | Mice: 585 μg/kg (subcutaneous); Dogs: 30 μg/kg (intravenous) |
| Pharmacological Activity | Analgesic, anti-inflammatory (preclinical) |
| Detection Methods | HPLC, LC-MS/MS, UHPLC-QQQ-MS/MS |
Comparison with Structurally Similar Compounds
This compound shares structural and functional similarities with several diterpenoid alkaloids. Below is a detailed comparison:
Crassicauline A
- Structural Relationship : Crassicauline A is a derivative of this compound, differing by the absence of a hydroxyl group at C-3 and the presence of a double bond at C-2 .
- Toxicity: Crassicauline A exhibits significantly lower toxicity (LD50 in mice: ~1.2 mg/kg, intravenous) compared to this compound, making it a safer candidate for treating chronic pain and rheumatoid arthritis .
- Synthesis : this compound can be converted to crassicauline A via dehydration (using SO2Cl2) followed by hydrogenation (Raney Ni), achieving a 72% yield .
Table 2: this compound vs. Crassicauline A
| Parameter | This compound | Crassicauline A |
|---|---|---|
| C-3 Substituent | α-Hydroxyl | Dehydroxylated (double bond at C-2) |
| Toxicity (Mouse LD50) | 585 μg/kg (subcutaneous) | 1.2 mg/kg (intravenous) |
| Clinical Application | Preclinical studies only | Approved for pain management |
| Natural Abundance | 0.02%–0.05% in Aconitum spp. | <0.01% in Aconitum spp. |
8-Deacetylthis compound
- Structural Relationship : This compound lacks the acetyl group at C-8 present in this compound .
- Toxicity and Detection : It is less toxic than this compound but still poses risks. LC-MS/MS methods detect it in human serum with a limit of quantification (LOQ) of 0.1 ng/mL .
- Occurrence : Found in 33.3% of Aconiti Lateralis Radix Praeparata (Fuzi) samples, highlighting its prevalence in traditional medicines .
Aconitine, Mesaconitine, and Hypaconitine
- Structural Features: These compounds share the C19-diterpenoid skeleton but differ in substitutions at C-8 and C-13. For example, mesaconitine has a methoxy group at C-14 instead of benzoyl .
- Toxicity : Aconitine (LD50: 0.12 mg/kg in mice) is more toxic than this compound, while hypaconitine is less toxic .
- Analytical Challenges : Co-occurrence with this compound in herbal products complicates safety assessments .
Table 3: Comparison of Major Aconitum Alkaloids
| Compound | C-8 Substituent | C-14 Substituent | LD50 (Mice, IV) | Key Use/Activity |
|---|---|---|---|---|
| This compound | Acetyl | Benzoyl/Methoxybenzoyl | 50 μg/kg | Preclinical analgesia |
| Crassicauline A | Acetyl | Benzoyl | 1.2 mg/kg | Clinical pain management |
| Aconitine | Acetyl | Benzoyl | 0.12 mg/kg | Neurotoxicity studies |
| Mesaconitine | Acetyl | Methoxy | 0.21 mg/kg | Antiarrhythmic (historical) |
Analytical and Pharmacokinetic Considerations
- Detection Methods: HPLC: Optimized conditions (ACN/water with 0.125% HClO4 and 1.0% triethylamine at 37.5°C) achieve 98% purity determination for this compound . LC-MS/MS: Simultaneously quantifies this compound and crassicauline A in serum (LOQ: 0.1 ng/mL), critical for diagnosing aconite poisoning .
Q & A
Q. How should researchers contextualize this compound’s bioactivity within broader diterpenoid alkaloid research?
- Methodological Answer : Compare structural analogs (e.g., aconitine vs. This compound) using cheminformatics tools (e.g., molecular similarity networks). Highlight unique functional groups (e.g., 8-acetate moiety) that may explain differential activity .
Q. What ethical considerations apply when studying this compound’s toxicity using human case reports?
- Methodological Answer : Anonymize patient data and obtain institutional review board (IRB) approval. Use case-control designs to minimize bias and reference established poisoning databases for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
